molecular formula C13H13N3O4 B15064499 N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88757-17-9

N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B15064499
CAS No.: 88757-17-9
M. Wt: 275.26 g/mol
InChI Key: RSQBUGVFEVWQJM-UHFFFAOYSA-N
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Description

N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-yloxy acetic acid derivatives with methoxycarbonylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy acetic acid derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to bind to various biological macromolecules, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88757-17-9

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] methyl carbonate

InChI

InChI=1S/C13H13N3O4/c1-18-13(17)20-16-11(14)8-19-10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,8H2,1H3,(H2,14,16)

InChI Key

RSQBUGVFEVWQJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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